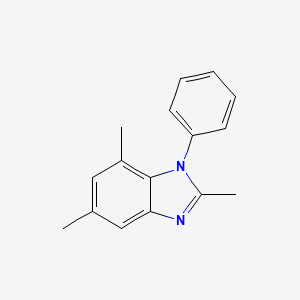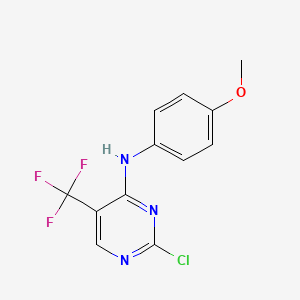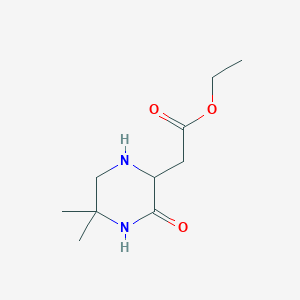
5-Benzothiazoleacetic acid, 2-amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-aminobenzo[d]thiazol-5-yl)acetic acid is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminobenzo[d]thiazol-5-yl)acetic acid typically involves the condensation of 2-aminobenzothiazole with various acetic acid derivatives. One common method includes the reaction of 2-aminobenzothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide . Another method involves the use of ethyl acetoacetate and thiourea under reflux conditions to form the thiazole ring, followed by further functionalization .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable synthetic routes such as the Hantzsch thiazole synthesis, which involves the cyclization of β-ketoesters with thioureas . This method is advantageous due to its high yield and relatively mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-aminobenzo[d]thiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-(2-aminobenzo[d]thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes, fungicides, and biocides
Mécanisme D'action
The mechanism of action of 2-(2-aminobenzo[d]thiazol-5-yl)acetic acid involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The compound may also interact with bacterial cell walls, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminobenzothiazole: A precursor to many benzothiazole derivatives with similar biological activities.
2-aminothiazole: Known for its broad pharmacological spectrum, including anticancer and antimicrobial activities
Uniqueness
2-(2-aminobenzo[d]thiazol-5-yl)acetic acid is unique due to its specific structural features that allow for diverse chemical modifications and its potential for multiple therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic organic chemistry .
Propriétés
Numéro CAS |
152149-32-1 |
|---|---|
Formule moléculaire |
C9H8N2O2S |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
2-(2-amino-1,3-benzothiazol-5-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2S/c10-9-11-6-3-5(4-8(12)13)1-2-7(6)14-9/h1-3H,4H2,(H2,10,11)(H,12,13) |
Clé InChI |
MIAMRILGCZSWCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CC(=O)O)N=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


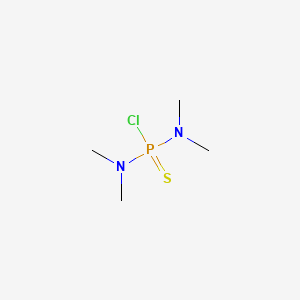
![4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde](/img/structure/B13891433.png)
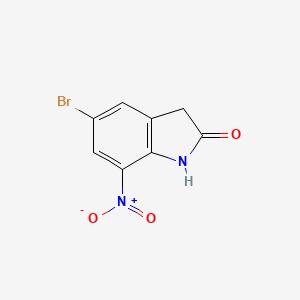

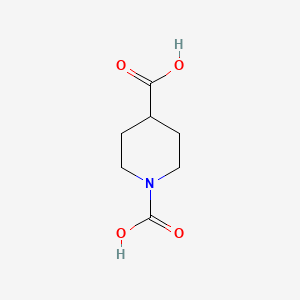
![9-Thia-1-azaspiro[5.5]undecane-2,4-dione](/img/structure/B13891477.png)
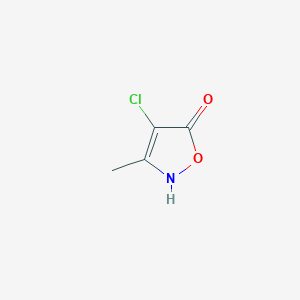
![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13891488.png)

![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13891506.png)
![(E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13891508.png)
